molecular formula C14H10FNO3 B14644021 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone CAS No. 52765-18-1

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone

Cat. No.: B14644021
CAS No.: 52765-18-1
M. Wt: 259.23 g/mol
InChI Key: LHPJZIQUTHJSBB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-nitrobenzyl bromide.

    Reaction: The two starting materials undergo a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents used.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 1-(2-Aminophenyl)-2-(2-nitrophenyl)ethanone.

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-(2-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(2-Chlorophenyl)-2-(2-nitrophenyl)ethanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-Fluorophenyl)-2-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

Uniqueness

1-(2-Fluorophenyl)-

Properties

CAS No.

52765-18-1

Molecular Formula

C14H10FNO3

Molecular Weight

259.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(2-nitrophenyl)ethanone

InChI

InChI=1S/C14H10FNO3/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16(18)19/h1-8H,9H2

InChI Key

LHPJZIQUTHJSBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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